3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-ethyl-4-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-10-13(8-9-14(12)20-3)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDJFKYWMMPYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Benzene Ring
The synthesis begins with introducing ethyl and methoxy groups at the 3- and 4-positions of the benzene ring. Friedel-Crafts alkylation of 4-methoxyacetophenone using ethyl chloride and AlCl₃ in dichloromethane selectively yields 3-ethyl-4-methoxyacetophenone. Subsequent hydrolysis and decarboxylation afford 3-ethyl-4-methoxybenzene, though regioselectivity challenges necessitate careful temperature control (0–5°C) to minimize para-substitution byproducts.
Sulfonation and Sulfonyl Chloride Formation
Sulfonation of 3-ethyl-4-methoxybenzene employs fuming sulfuric acid at 80–90°C for 6 hours, producing 3-ethyl-4-methoxybenzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in refluxing toluene, with yields exceeding 90%. Alternative chlorinating agents like thionyl chloride (SOCl₂) require longer reaction times (12–18 hours) but offer easier byproduct removal.
Sulfonamide Bond Formation
Coupling with 6-Methyl-2-Aminopyridine
The sulfonyl chloride intermediate reacts with 6-methyl-2-aminopyridine under nucleophilic acyl substitution. In toluene with catalytic DMF (0.05 equiv), heating at 120°C for 5 hours achieves 85% yield, whereas dichloromethane with triethylamine at 25°C yields 70%. DMF enhances reactivity by stabilizing the transition state through polar interactions, as evidenced by kinetic studies.
Table 1: Comparative Analysis of Coupling Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | DMF | 120 | 5 | 85 |
| Dichloromethane | None | 25 | 12 | 70 |
| THF | Pyridine | 60 | 8 | 75 |
Electrochemical Synthesis
A paired electrochemical method reduces nitrobenzene derivatives in the presence of arylsulfinic acids, forming sulfonamides at controlled potentials. Applying −1.1 V vs. Ag/AgCl in acetonitrile/water (9:1) enables direct coupling, though yields for 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide remain modest (50–55%) due to competing side reactions.
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 347.1 [M+H]⁺, while ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.21 (d, J=8.4 Hz, 1H, pyridinyl), 3.89 (s, 3H, OCH₃), 2.51 (q, J=7.6 Hz, 2H, CH₂CH₃).
Scalability and Industrial Considerations
Large-scale production favors the toluene/DMF method for its rapid kinetics and compatibility with continuous-flow reactors. However, DMF’s toxicity necessitates solvent recovery systems, increasing operational costs. Electrochemical approaches, while environmentally benign, require further optimization for industrial adoption .
Chemical Reactions Analysis
3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyridinyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Key Findings:
- Electron-withdrawing groups (e.g., nitro) at the para-position of the benzenesulfonamide significantly enhance inhibitory activity against HIV integrase (HIV IN) by increasing sulfonamide acidity, promoting metal ion chelation .
- Methoxy groups (electron-donating) reduce activity, as seen in IIIa (72.9% inhibition vs. 96.7% for IIIi) . This suggests that the 4-methoxy group in the target compound may limit its efficacy in similar applications.
- Pyridinyl substituents : The 6-methyl group on the pyridine ring (as in the target compound) may improve steric fit in hydrophobic binding pockets compared to unsubstituted pyridinyl analogs .
Solubility and Lipophilicity:
- The 3-ethyl and 4-methoxy groups in the target compound likely increase lipophilicity (logP) compared to analogs with polar substituents (e.g., IIIi’s nitro group). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Pyridinyl derivatives (e.g., compounds II and V in ) exhibit moderate solubility due to hydrogen-bonding capacity of the nitrogen atom.
Biological Activity
3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
- CAS Number : 915924-70-8
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the pyridinyl moiety may also contribute to its pharmacological profile by interacting with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, which may alter their functional states and modulate biochemical pathways. Furthermore, the pyridinyl group is likely involved in interactions with enzymes or receptors, influencing their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has potential against various bacterial strains, though specific data on its efficacy compared to established antibiotics is still limited.
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory disorders.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. In particular, studies have highlighted its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve disruption of microtubule assembly, which is critical for cell division.
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in MDA-MB-231 and HepG2 cells |
Study on Anticancer Activity
A study published in 2022 explored the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that at a concentration of 10 µM, the compound increased caspase-3 activity by 1.33 times compared to control groups, suggesting a significant induction of apoptosis. Additionally, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
Comparative Analysis with Similar Compounds
In comparative studies with other sulfonamide derivatives, this compound exhibited superior activity against certain cancer cell lines. For instance, while N-ethyl-o,p-toluenesulfonamide showed moderate effects, the compound demonstrated enhanced cytotoxicity and apoptosis-inducing capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
